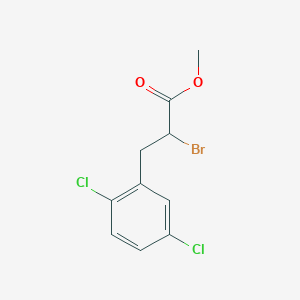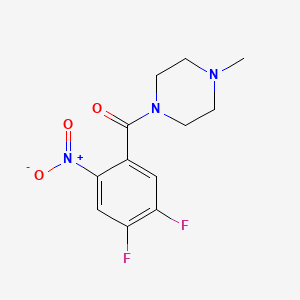
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a compound that features an adamantane moiety, a pyrazole ring, and a nitro group. The adamantane structure is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The pyrazole ring, on the other hand, is a five-membered heterocycle that is often found in biologically active compounds. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-adamantylamine with 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation to accelerate the reaction rate and improve yields. This method involves the same reactants and catalysts but utilizes microwave energy to heat the reaction mixture, significantly reducing the reaction time and increasing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Reduction: 1-methyl-4-amino-1H-pyrazole-3-carboxamide.
Substitution: Various N-substituted adamantane derivatives.
Hydrolysis: 1-adamantylamine and 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial activity. The pyrazole ring can bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Another adamantane-containing compound with antiviral activity.
N-(1-adamantyl)-2-chloroacetamide: Used in the synthesis of antiviral drugs.
1-adamantylamine: A simpler adamantane derivative with various applications.
Uniqueness
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of the adamantane moiety, pyrazole ring, and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H20N4O3 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-18-8-12(19(21)22)13(17-18)14(20)16-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,16,20) |
InChI Key |
YZJLEACOFKASNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14948810.png)


![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
